molecular formula C13H16F4N2O2S B2462797 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1331352-92-1

1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2462797
CAS No.: 1331352-92-1
M. Wt: 340.34
InChI Key: GFWGTYAATIXPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine” is a chemical compound with the molecular formula C13H16F4N2O2S . It has an average mass of 340.337 Da and a monoisotopic mass of 340.086853 Da .

Scientific Research Applications

Synthesis and Antibacterial Activities

A study focused on the synthesis of novel piperazine derivatives, including 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, revealed these compounds exhibit promising antibacterial activities. Through a series of chemical reactions, these derivatives were synthesized and their structures confirmed via various analytical techniques. The research highlighted the influence of solvent, acid acceptor, and reaction temperature on the synthesis yield, demonstrating optimized conditions for high yield production. The antibacterial activity was tested against several pathogens, indicating significant efficacy at certain concentrations, suggesting potential for development as antibacterial agents (Wu Qi, 2014).

Development and Characterization of Adenosine A2B Receptor Antagonists

Another research application involves the development of adenosine A2B receptor antagonists using 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to the chemical structure of interest. These compounds were synthesized and evaluated for their affinity and selectivity towards the A2B adenosine receptors. The study identified potent compounds with subnanomolar affinity, highlighting their potential as pharmacological tools for researching adenosine receptor functions and as leads for developing therapeutic agents targeting conditions mediated by the A2B receptor (T. Borrmann et al., 2009).

Herbicidal Sulfonylureas Intermediates

In the field of agriculture, new fluorinated intermediates for herbicidal sulfonylureas were prepared, showcasing the versatility of fluorinated piperazine compounds in developing herbicides. These intermediates offer new pathways for creating selective post-emergence herbicides, enhancing wheat selectivity through the combination of fluorinated moieties with different sulfonylurea structures. This research underlines the chemical's potential in improving agricultural herbicide formulations, offering solutions for crop protection with enhanced efficacy and selectivity (G. Hamprecht et al., 1999).

Inhibition of Blood Platelet cAMP Phosphodiesterase

Research on the inhibition of blood platelet cAMP phosphodiesterase explored the chemical modifications of piperazine derivatives to enhance metabolic stability and potentiate antiplatelet aggregation effects. This study demonstrates the pharmaceutical application of fluorinated piperazine compounds in developing new therapeutic agents for preventing thrombosis, with modifications aimed at improving bioavailability and metabolic stability in vivo (N. Meanwell et al., 1993).

Properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2O2S/c14-12-3-1-11(2-4-12)9-22(20,21)19-7-5-18(6-8-19)10-13(15,16)17/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWGTYAATIXPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.